molecular formula C10H11BrF2N2 B1411652 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 1707358-05-1

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No. B1411652
CAS RN: 1707358-05-1
M. Wt: 277.11 g/mol
InChI Key: ORIROBWHDSVMDF-UHFFFAOYSA-N
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Description

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound belongs to the class of pyridine derivatives and has a molecular formula of C11H11BrF2N2.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is used in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals and demonstrate various biological activities, including anti-thrombolytic and biofilm inhibition activities. For instance, a specific compound in this series showed significant lysis value against clot formation in human blood (Ahmad et al., 2017).

Spectroscopic and Optical Applications

  • The compound and its derivatives are studied for their spectroscopic and optical properties. For example, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using various spectroscopic techniques, and its non-linear optical properties have been explored (Vural & Kara, 2017).

Biological and Antimicrobial Activities

  • Some derivatives of this compound have been evaluated for antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives showed varying degrees of activity against aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Photophysical Applications

  • The photophysical properties of compounds related to 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine are studied for potential applications in photodynamic therapy and photocatalysis. For example, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, which includes related pyridine compounds, shows promise as a photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Molecular and Crystal Structure Studies

  • The molecular and crystal structures of derivatives of this compound are analyzed to understand their properties better. For example, the study of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, which are structurally related, provides insights into their molecular structures and potential applications (Riedmiller, Jockisch, & Schmidbaur, 1999).

properties

IUPAC Name

3-bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIROBWHDSVMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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